molecular formula C15H15Cl2N3O4 B2745237 Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate CAS No. 400085-15-6

Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2745237
CAS No.: 400085-15-6
M. Wt: 372.2
InChI Key: KSOGQODKNBFODS-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C15H15Cl2N3O4 and its molecular weight is 372.2. The purity is usually 95%.
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Biological Activity

Ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and relevant research findings regarding this compound.

Chemical Structure and Properties

The molecular formula for this compound is C15H14Cl2N4O3C_{15}H_{14}Cl_2N_4O_3. The compound features a pyrrole ring substituted with a dichlorophenyl group and a hydrazine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-pyrrolecarboxylate with 3,4-dichlorobenzaldehyde and a hydrazine derivative. The process may include various steps such as condensation reactions and purification techniques like recrystallization or chromatography.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrrole derivatives. This compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC comparable to standard antibiotics, indicating its potential use in treating bacterial infections. For instance, derivatives with similar structures have shown MIC values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also explored the anticancer potential of pyrrole derivatives. This compound has been tested for cytotoxic effects on various cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values in the low micromolar range. For example, related compounds have shown IC50 values between 10 to 30 µM against breast cancer cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrole derivatives including this compound against clinical isolates of E. coli and S. aureus. The results indicated that this compound had superior activity compared to traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects on human breast cancer cells (MCF-7). The study revealed that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-2-(2-methoxycarbonylhydrazinyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O4/c1-3-24-14(21)9-7-12(8-4-5-10(16)11(17)6-8)18-13(9)19-20-15(22)23-2/h4-7,18-19H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGQODKNBFODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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